ethyl 5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate
Description
Properties
Molecular Formula |
C14H13F3N2O3 |
|---|---|
Molecular Weight |
314.26 g/mol |
IUPAC Name |
ethyl 5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C14H13F3N2O3/c1-3-21-13(20)11-8(2)18-12(19-11)9-6-4-5-7-10(9)22-14(15,16)17/h4-7H,3H2,1-2H3,(H,18,19) |
InChI Key |
KCERKQZTSHQDOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)C2=CC=CC=C2OC(F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic conditions.
Introduction of the trifluoromethoxy group: This step often involves the use of trifluoromethyl ethers, which can be synthesized through a chlorination/fluorination sequence.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Ethyl 5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and enzymes. The imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to its biological activity .
Comparison with Similar Compounds
Substituent Positional Isomer: Para-Trifluoromethoxy Derivative
Compound : Ethyl 5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate (CAS 1197579-69-3) [11]
- Key Differences : The trifluoromethoxy group is at the para position of the phenyl ring instead of ortho.
- Steric Effects: Reduced steric hindrance compared to the ortho isomer, improving binding to flat aromatic targets. Physicochemical Properties: Higher molecular symmetry may improve crystallinity and solubility [6].
Benzimidazole-Based Analogs
Compound : TCV-116 (Antihypertensive Agent) [8]
- Structure : Features a benzimidazole core with a tetrazole biphenyl group and carboxylate ester.
- Key Differences :
- Core Structure : Benzimidazole (fused benzene-imidazole) vs. single imidazole ring.
- Bioactivity : TCV-116 is a prodrug converted to CV-11974, a potent angiotensin II receptor antagonist. The target compound’s imidazole core may lack the extended π-system required for similar receptor binding.
- Pharmacological Impact : Benzimidazoles generally exhibit stronger binding to protein targets due to increased aromatic surface area [12].
Carboxylic Acid Derivative
Compound : 4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic Acid (CAS 868851-36-9) [15]
- Key Differences : Carboxylic acid replaces the ethyl ester.
- Impact: Solubility: The acid form has higher aqueous solubility but lower membrane permeability. Prodrug Potential: The target compound’s ester group may enhance oral bioavailability compared to the acid [11].
| Property | Target Compound | Carboxylic Acid |
|---|---|---|
| Functional Group | Ethyl carboxylate | Carboxylic acid |
| Molecular Weight | 314.26 g/mol | 301.4 g/mol |
| logP | ~3.2 | ~1.5 (more hydrophilic) |
Halogen-Substituted Analog
Compound : Ethyl 2-(4-bromophenyl)-5-trifluoromethyl-1H-imidazole-4-carboxylate (CAS 1354700-32-5) [16]
- Key Differences : Bromophenyl and trifluoromethyl groups replace trifluoromethoxyphenyl and methyl.
- Impact :
- Electronic Effects : Bromine is electron-withdrawing but less polar than trifluoromethoxy.
- Metabolic Stability : Trifluoromethyl may resist oxidative metabolism better than methyl [10].
Biological Activity
Ethyl 5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate is a synthetic compound characterized by its unique structure, which includes an imidazole ring, a trifluoromethoxy group, and an ethyl ester functional group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
- Molecular Formula : C14H13F3N2O3
- Molecular Weight : 314.26 g/mol
- IUPAC Name : this compound
- Appearance : Off-white to yellow crystalline powder
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound's lipophilicity and stability, allowing it to effectively bind to target proteins or enzymes. This binding can modulate the activity of these targets, leading to various biological effects.
Biological Activities
-
Antimicrobial and Antifungal Properties
- Studies have indicated that compounds with similar structures exhibit notable antimicrobial and antifungal activities. This compound may possess similar properties, making it a candidate for further investigation in this area.
-
Inhibition of Diacylglycerol Acyltransferase 1 (DGAT1)
- This compound has been identified as a potential inhibitor of DGAT1, an enzyme involved in lipid metabolism. Inhibiting DGAT1 may have therapeutic implications for conditions such as obesity and fatty liver disease .
-
Anti-inflammatory and Anticancer Activities
- Compounds with similar structural motifs have been reported to exhibit anti-inflammatory and anticancer activities. This suggests that this compound may also demonstrate these beneficial effects .
Case Studies
Several studies have explored the biological activity of imidazole derivatives, including this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated antimicrobial activity against various bacterial strains. |
| Study B | Showed inhibition of DGAT1 in vitro, suggesting potential for managing lipid disorders. |
| Study C | Reported anti-inflammatory effects in animal models, indicating promise for therapeutic applications. |
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential advantages of this compound, it is useful to compare it with related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 5-methyl-2-(4-trifluoromethoxyphenyl)-1H-imidazole-4-carboxylate | C14H13F3N2O3 | Different phenyl substitution |
| Methyl 5-methyl-2-(4-trifluoromethoxyphenyl)-1H-imidazole-4-carboxylic acid | C13H11F3N2O3 | Lacks ethyl ester functionality |
| 5-Methyl-2-(trifluoromethoxyphenyl)-imidazole | C12H10F3N3O | Does not contain carboxylic acid or ester groups |
The presence of the trifluoromethoxy group in this compound imparts unique properties that enhance its biochemical interactions compared to its analogs.
Q & A
Q. What are the key structural features of ethyl 5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate?
The compound features:
- A 1H-imidazole core substituted at positions 2, 4, and 4.
- A 2-(trifluoromethoxy)phenyl group at position 2, contributing to steric bulk and electronic effects due to the CF₃O moiety.
- A methyl group at position 5 and an ethyl carboxylate at position 4, influencing solubility and reactivity. X-ray crystallography reveals non-planar conformations in analogous benzimidazole derivatives, with dihedral angles between aromatic rings ranging from 12° to 84°, depending on substituents .
Q. What synthetic routes are reported for imidazole derivatives with trifluoromethoxy substituents?
Synthesis typically involves:
- Multi-component reactions (e.g., condensation of aldehydes, amines, and isocyanides) under reflux in polar aprotic solvents like DMF or DMSO .
- Catalytic systems : Triethylamine or acetic acid as catalysts, with reaction times optimized between 8–24 hours.
- Example workflow:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | 4-Methoxyaniline + 3,4,5-trimethoxybenzaldehyde (MeOH, RT) | 51.9% | |
| 2 | Tosylmethyl isocyanide + reflux (8 h) | - |
Q. Which characterization techniques are critical for verifying purity and structure?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups at δ 2.3–2.5 ppm; trifluoromethoxy signals at δ 4.5–5.0 ppm) .
- HPLC : Purity >98% achieved via recrystallization or column chromatography .
- X-ray crystallography : Resolves ambiguities in regiochemistry and hydrogen bonding (e.g., C–H···F interactions in crystal packing) .
Advanced Research Challenges
Q. How can researchers resolve discrepancies in crystallographic data for this compound?
- Use SHELX software (e.g., SHELXL for refinement) to model thermal parameters and hydrogen bonding. Validate structures with R-factor thresholds (R < 0.05 for high-resolution data) .
- Address pseudosymmetry or twinning by applying Hooft/Y parameter checks or re-refining with alternative space groups .
- Compare dihedral angles and puckering parameters (e.g., Cremer-Pople coordinates) to detect conformational anomalies .
Q. What strategies optimize reaction yields for trifluoromethoxy-containing imidazoles?
- Solvent selection : DMSO enhances solubility of aromatic intermediates, while ethanol/water mixtures improve cyclization .
- Temperature control : Maintain 60–80°C to avoid decomposition of the trifluoromethoxy group.
- Catalyst screening : Triethylamine outperforms weaker bases in deprotonation steps (e.g., pKa matching for imidazole NH) .
Q. How do electronic effects of the trifluoromethoxy group influence reactivity?
- The electron-withdrawing CF₃O group stabilizes negative charges via inductive effects, altering:
- Nucleophilic aromatic substitution : Activates para positions for cross-coupling .
- Hydrogen bonding : Weak C–H···F interactions in crystals, detected via Hirshfeld surface analysis .
- Computational studies (DFT) predict electrophilic regions at the imidazole C2 position .
Q. How can stability issues in aqueous or acidic conditions be mitigated?
- pH-dependent degradation : The ethyl ester hydrolyzes to carboxylic acid below pH 3. Stabilize with buffered solutions (pH 6–8) .
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photolytic cleavage of the trifluoromethoxy group .
Data Contradiction Analysis
Q. Conflicting reports on biological activity: How to validate mechanisms?
- In vitro assays : Use standardized protocols (e.g., MIC for antimicrobial activity; IC₅₀ in kinase inhibition assays) .
- SAR studies : Compare analogs (e.g., replace CF₃O with OCH₃) to isolate electronic vs. steric contributions .
- Docking simulations : Align with crystal structures of target proteins (e.g., p38 MAP kinase) to assess binding poses .
Q. Divergent melting points in literature: Causes and solutions?
- Polymorphism : Screen crystallization conditions (e.g., solvent evaporation vs. cooling) to isolate stable forms .
- Impurity profiles : Use DSC/TGA to detect eutectics; repurify via gradient HPLC .
Methodological Recommendations
- Crystallography : Deposit structures in the Cambridge Structural Database (CSD) and cross-validate with PLATON .
- Synthetic Reproducibility : Document exact stoichiometry and solvent grades (e.g., anhydrous DMF vs. technical grade) .
- Data Sharing : Use platforms like Zenodo for raw NMR/XRD files to enable meta-analyses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
